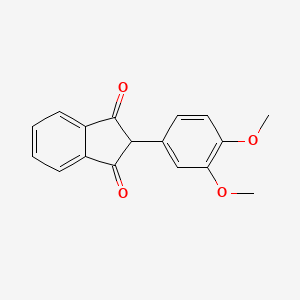

2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 215219. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-20-13-8-7-10(9-14(13)21-2)15-16(18)11-5-3-4-6-12(11)17(15)19/h3-9,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMVPHQMDUVUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10309733 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1470-38-8 | |

| Record name | NSC215219 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-DIMETHOXY-PHENYL)-INDAN-1,3-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione is a member of the 1,3-indandione class of compounds, which are recognized for their versatile chemical reactivity and diverse biological activities. The 1,3-indandione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting anticoagulant, anti-inflammatory, and anticancer properties[1]. The subject of this guide, featuring a 3,4-dimethoxyphenyl substituent, combines the reactive β-diketone core of the indandione with the pharmacologically relevant dimethoxybenzene moiety. Understanding the physicochemical properties of this specific molecule is crucial for its potential development as a therapeutic agent, as these properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. In the absence of extensive direct experimental data for this specific analogue, this guide synthesizes information from closely related compounds and established theoretical models to provide a robust predictive profile. Furthermore, it offers detailed experimental protocols for the determination of key physicochemical parameters, empowering researchers to validate these properties in their own laboratories.

Molecular Structure and Properties

The foundational step in characterizing a compound is to understand its structure and fundamental molecular properties.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are derived from computational models and data from structurally analogous compounds.

| Property | Predicted Value | Notes and Comparative Data |

| Molecular Formula | C₁₈H₁₄O₄ | Based on its chemical structure. |

| Molecular Weight | 294.29 g/mol | Calculated from the molecular formula. |

| Melting Point (°C) | 140 - 240 | A broad range is predicted. For comparison, 2-phenyl-1,3-indandione has a melting point of 144-148 °C, while other derivatives can have melting points exceeding 230 °C[2]. |

| Boiling Point (°C) | Not available | High molecular weight and polarity suggest a high boiling point, likely with decomposition. |

| Calculated logP | ~3.0 - 4.0 | Based on calculated values for similar compounds like 2-(3,4-Dimethoxybenzylidene)-1-indanone (XLogP3: 3.7)[3][4] and other 2-aryl-1,3-indandiones[5][6]. |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | Calculated based on the presence of four oxygen atoms (two ketones and two ethers). |

| Hydrogen Bond Donors | 1 (enol form) | The methylene protons flanked by two carbonyls are acidic and can be abstracted. |

| Hydrogen Bond Acceptors | 4 | The four oxygen atoms can act as hydrogen bond acceptors. |

| pKa | ~4-5 | The active methylene protons give 1,3-indandione an acidic character. The pKa of the parent 1,3-indandione is approximately 4.2. |

Synthesis

The most common and effective method for synthesizing 2-aryl-1,3-indandiones is through a Knoevenagel condensation reaction. This involves the reaction of 1,3-indandione with an appropriate aromatic aldehyde, in this case, 3,4-dimethoxybenzaldehyde[2][7][8].

Generalized Synthesis Protocol

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 1,3-indandione and 3,4-dimethoxybenzaldehyde in a suitable solvent such as ethanol or a task-specific ionic liquid[2][9].

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium hydroxide, to the reaction mixture[10].

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the product often precipitates out of the solution. If not, the reaction mixture can be poured into cold water to induce precipitation[11].

-

Purification: The crude product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water), and can be further purified by recrystallization from a solvent like ethanol or acetone to yield the final product.

Spectroscopic Characterization

The identity and purity of this compound can be confirmed through various spectroscopic techniques. The expected spectral features are outlined below, based on data from analogous compounds.

Infrared (IR) Spectroscopy

-

Carbonyl (C=O) Stretching: 2-substituted 1,3-indandiones typically show strong absorption bands for the carbonyl groups. Unlike the parent 1,3-indandione which has two C=O bands, substitution at the 2-position often results in the disappearance of the higher frequency band[12]. Expect a strong band in the region of 1670-1710 cm⁻¹ for the ketone carbonyls. A related compound, 2-(3,4-Dimethoxybenzylidene)-1-indanone, shows a C=O stretch at 1680 cm⁻¹[13].

-

Aromatic C=C Stretching: Expect multiple bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings. The related 1-indanone shows a C=C aromatic stretch at 1600 cm⁻¹[13].

-

C-O Stretching: Strong bands corresponding to the ether linkages of the methoxy groups are expected around 1250 cm⁻¹ and 1020 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Multiple signals are expected in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the indandione and dimethoxyphenyl rings[2][14].

-

Methine Proton: A singlet for the proton at the 2-position of the indandione ring is expected around δ 4.0-4.5 ppm, although this can vary depending on the solvent and concentration[14].

-

Methoxy Protons: Two singlets, each integrating to three protons, are expected for the two methoxy groups, likely in the range of δ 3.8-4.0 ppm[13].

-

-

¹³C NMR:

-

Carbonyl Carbons: Signals for the two ketone carbons are expected to be downfield, in the range of δ 190-205 ppm[15][16].

-

Aromatic Carbons: A number of signals will appear in the aromatic region (δ 120-160 ppm).

-

Methine Carbon: The signal for the carbon at the 2-position of the indandione ring.

-

Methoxy Carbons: Signals for the two methoxy group carbons are expected around δ 55-60 ppm.

-

Mass Spectrometry (MS)

The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (294.29 m/z). Fragmentation patterns would likely involve the loss of methoxy groups and cleavage of the indandione ring[2][17].

Experimental Protocols for Physicochemical Property Determination

For researchers who wish to experimentally determine the physicochemical properties of this compound, the following standard protocols are recommended.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range (0.5-1.0 °C) is indicative of a pure compound, while a broad range suggests the presence of impurities[2][6].

Methodology:

-

Sample Preparation: Place a small amount of the dry, powdered compound into a capillary tube, sealed at one end, to a height of 1-2 mm[3][10].

-

Apparatus Setup: Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube)[2][4].

-

Heating: Heat the sample rapidly to determine an approximate melting point, then allow the apparatus to cool.

-

Accurate Measurement: Repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point[2].

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point[3].

Solubility Determination

Solubility is a critical parameter for drug development, influencing formulation and bioavailability. The "like dissolves like" principle is a useful starting point, suggesting that the polarity of the solute and solvent are key factors[5][13][18].

Methodology (Qualitative):

-

Sample Preparation: Place a small, measured amount of the compound (e.g., 1-5 mg) into a series of test tubes or vials[11][14].

-

Solvent Addition: To each tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, DMSO, acetone, hexane).

-

Observation: Vigorously shake or vortex each tube and observe if the solid dissolves completely. If it does, the compound is soluble in that solvent at that concentration[5][11].

-

Acid/Base Solubility: Test solubility in aqueous solutions of 5% HCl and 5% NaOH to determine if the compound has acidic or basic properties that can be exploited for solubilization[14][18].

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its ADME properties. A positive logP value indicates that the compound is more soluble in lipids (lipophilic), while a negative value indicates higher solubility in water (hydrophilic)[19].

Methodology (Shake-Flask Method):

-

Phase Preparation: Prepare a mixture of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4) and allow the phases to saturate each other by shaking vigorously and then allowing them to separate.

-

Compound Addition: Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble).

-

Partitioning: Add a known volume of the second phase and shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours)[20].

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water layers.

-

Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC[20].

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀([concentration in octanol] / [concentration in water])[19].

Implications for Researchers and Drug Development

The physicochemical properties of this compound have significant implications for its handling, formulation, and potential as a therapeutic agent.

-

Solubility and Formulation: The predicted logP in the range of 3.0-4.0 suggests that the compound is likely to have low aqueous solubility and be more soluble in organic solvents. This is a critical consideration for formulation development. For in vitro biological assays, it will likely need to be dissolved in a solvent like DMSO. For in vivo studies, formulation strategies such as co-solvents, surfactants, or nanoparticles may be required to achieve adequate bioavailability.

-

Absorption and Permeability: The relatively high lipophilicity indicated by the predicted logP suggests that the compound may have good membrane permeability and be well-absorbed through passive diffusion. However, very high lipophilicity (logP > 5) can sometimes lead to poor absorption due to partitioning into the lipid bilayer of the gut wall.

-

Metabolism: The presence of methoxy groups on the phenyl ring provides sites for potential metabolism by cytochrome P450 enzymes (O-demethylation). The indandione ring itself may also be subject to metabolic transformations.

-

Chemical Stability: The β-diketone moiety can exist in equilibrium with its enol tautomer, and the acidic nature of the C-2 proton makes it susceptible to reactions with strong bases. This should be considered when designing synthetic routes and formulation strategies.

Conclusion

While direct experimental data for this compound remains to be fully elucidated in the public domain, a comprehensive physicochemical profile can be predicted based on its structural features and data from closely related analogues. This guide provides a foundation for researchers by summarizing these predicted properties, offering a general synthesis strategy, and detailing the experimental protocols required for their validation. The interplay of its lipophilicity, polar surface area, and reactive functional groups will ultimately define its utility in medicinal chemistry and drug development. The methodologies and insights presented herein are intended to facilitate further investigation into this promising class of compounds.

References

-

Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid. ACS Omega.

-

(2E)-2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one. IUCrData.

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Determination Of Melting Point Of An Organic Compound. BYJU'S.

-

Experiment: Solubility of Organic & Inorganic Compounds.

-

experiment (1) determination of melting points.

-

Determination of Melting Point of An Organic Compound | PDF. Scribd.

-

Experiment 1: Melting-point Determinations.

-

2-(3,4-Dimethoxybenzylidene)-1-indanone () for sale. Vulcanchem.

-

2-(3,4-dimethoxybenzylidene)-1h-indene-1,3(2h)-dione. Sigma-Aldrich.

-

Solubility of Organic Compounds.

-

Synthesis and Characterization of 2-Substituted Derivatives of 1, 3-Indandione. Global Journals.

-

LogP—Making Sense of the Value. ACD/Labs.

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent.

-

Absorption and fluorescence spectra of 2-acetylindan-1,3-dione in cyclohexane at room temperature. ResearchGate.

-

2-phenyl-1,3-indandione(83-12-5) 13C NMR spectrum. ChemicalBook.

-

2-Acetyl-1,3-indandione - Optional[MS (GC)] - Spectrum. SpectraBase.

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - PubMed Central.

-

Synthesis of indenes. Organic Chemistry Portal.

-

Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. PMC - NIH.

-

2-Phenyl-1,3-indandione 97 83-12-5. Sigma-Aldrich.

-

NMR Assignments for 2-Ethyl-Indanone Chad Austin Service and Peter F. Flynn Department of Chemistry, University of Utah, Salt La.

-

1H-Indene-1,3(2H)-dione, 2-[2-(1,1-dimethylethyl)-6-methyl-4H-pyran-4-ylidene]. ChemicalBook.

-

Compound 2-(2,4-dimethoxyphenyl)-1H-indene-1,3(2H)-dione. Chemdiv.

-

CN103121887A - Preparation method of 1,3-indandione compounds. Google Patents.

-

A review on 2-arylidene-1,3-indanediones: preparation and applications to the synthesis of diverse spirocyclic compounds. ResearchGate.

-

Green synthesis scheme for indanone-based chalcones. ResearchGate.

-

EP0773204A2 - Process for the preparation of an indene and use thereof for the preparation of metallocenes. Google Patents.

Sources

- 1. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-(3,4-Dimethoxybenzylidene)-1-indanone | C18H16O3 | CID 5351391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-((3,4-Dimethoxyphenyl)methylene)-2,3-dihydro-1H-inden-1-one | C18H16O3 | CID 370316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Indene-1,3(2H)-dione, 2-(3-methoxyphenyl)- | C16H12O3 | CID 2817810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(4-Methoxybenzylidene)-1H-indene-1,3(2H)-dione | C17H12O3 | CID 367151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (2E)-2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. globaljournals.org [globaljournals.org]

- 13. 2-(3,4-Dimethoxybenzylidene)-1-indanone () for sale [vulcanchem.com]

- 14. 2-PHENYL-1,3-INDANDIONE(83-12-5) 13C NMR [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. chemistry.utah.edu [chemistry.utah.edu]

- 17. spectrabase.com [spectrabase.com]

- 18. mdpi.com [mdpi.com]

- 19. 2-((E)-1-Methoxy-3-phenyl-allylidene)-cyclopent-4-ene-1,3-dione | C15H12O3 | CID 10444299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. CAS Common Chemistry [commonchemistry.cas.org]

A Comprehensive Technical Guide to 2-(3,4-Dimethoxybenzylidene)-1H-indene-1,3(2H)-dione: Synthesis, Characterization, and Therapeutic Potential

Executive Summary: The indane-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This technical guide provides an in-depth analysis of a specific derivative, 2-(3,4-dimethoxybenzylidene)-1H-indene-1,3(2H)-dione. We will delineate its precise chemical identity, provide a detailed, field-proven synthetic protocol, and explore its potential mechanisms of action and applications in drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecular framework.

Molecular Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The compound of interest is systematically named 2-[(3,4-dimethoxyphenyl)methylidene]-1H-indene-1,3-dione . The common name, 2-(3,4-dimethoxybenzylidene)-1H-indene-1,3(2H)-dione, is also widely used in literature and chemical catalogs. It is crucial to distinguish this dione derivative (two carbonyl groups) from its related mono-carbonyl analog, 2-(3,4-dimethoxybenzylidene)-1-indanone.

The molecular structure consists of a planar indane-1,3-dione core fused to a benzylidene group. This benzylidene moiety is substituted at the 3 and 4 positions with methoxy groups, forming a veratryl group. The exocyclic double bond connects these two core fragments.

Caption: Molecular structure of 2-[(3,4-dimethoxyphenyl)methylidene]-1H-indene-1,3-dione.

Physicochemical Data Summary

Quantitative data for the compound are summarized below. These parameters are essential for experimental design, including solvent selection, dosage calculations, and preliminary assessment of drug-like properties.

| Property | Value | Source |

| CAS Number | 58161-74-3 | [4] |

| Molecular Formula | C₁₈H₁₄O₄ | |

| Molecular Weight | 294.30 g/mol | |

| Appearance | Expected to be a colored solid | [5] |

| Solubility | Soluble in common organic solvents |

Synthesis and Spectroscopic Characterization

Synthetic Strategy: Knoevenagel Condensation

The synthesis of 2-arylidene-1,3-indandiones is reliably achieved via the Knoevenagel condensation.[3][5] This reaction involves the base-catalyzed condensation of an active methylene compound (1H-indene-1,3(2H)-dione) with an aldehyde (3,4-dimethoxybenzaldehyde). The choice of a base, such as piperidine or an alkali hydroxide in an alcoholic solvent, is critical. The reaction proceeds through the formation of a carbanion on the indandione, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde, followed by dehydration to yield the final conjugated product.

Caption: Experimental workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1H-indene-1,3(2H)-dione (1.46 g, 10 mmol) and 3,4-dimethoxybenzaldehyde (1.66 g, 10 mmol).

-

Solvent Addition: Add 50 mL of absolute ethanol to the flask. Stir the mixture until the solids are partially dissolved.

-

Catalyst Introduction: Add 5-10 drops of piperidine to the mixture as a catalyst.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form. If not, slowly pour the reaction mixture into 100 mL of ice-cold water to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with distilled water, followed by a small amount of cold ethanol to remove unreacted starting materials.

-

Drying and Final Characterization: Dry the product in a vacuum oven. The final product can be further purified by recrystallization from ethanol or acetic acid to yield a crystalline solid. Confirm the structure using NMR, IR, and Mass Spectrometry.

Expected Spectroscopic Data

The identity and purity of the synthesized compound are confirmed by spectroscopic analysis. The following table outlines the expected characteristic signals.

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | δ ~8.5 ppm (s, 1H, =CH-); δ 7.8-8.0 ppm (m, 4H, Ar-H of indandione); δ 6.9-7.5 ppm (m, 3H, Ar-H of benzylidene); δ ~3.9 ppm (s, 6H, 2 x -OCH₃) |

| ¹³C NMR (CDCl₃) | δ ~190 ppm (C=O); δ 140-150 ppm (=CH- and aromatic quaternary carbons); δ 110-135 ppm (aromatic CH carbons); δ ~56 ppm (-OCH₃) |

| IR (KBr, cm⁻¹) | ~1710-1740 cm⁻¹ (asymmetric C=O stretch), ~1680-1700 cm⁻¹ (symmetric C=O stretch), ~1580-1600 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (C-O stretch of methoxy) |

| Mass Spec. (ESI-MS) | [M+H]⁺ at m/z = 295.09 |

Biological Activity and Therapeutic Potential

The indane-1,3-dione scaffold is a versatile pharmacophore.[3] Derivatives have been reported to possess significant antiproliferative, anti-inflammatory, and antimicrobial activities.[2]

Anti-Inflammatory Activity via NF-κB Inhibition

A primary mechanism for the anti-inflammatory effects of related compounds, such as 2-(3,4-dimethoxybenzylidene)-1-indanone, is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] This pathway is a central regulator of inflammation. It is highly probable that the dione derivative shares this mechanism.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli (like TNF-α) lead to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2).[6] The compound likely acts by suppressing the phosphorylation of IκBα, thus preventing NF-κB activation.[6]

Caption: Inhibition of NF-kB activation by the title compound.

Potential as an Anticancer Agent

Many 2-arylidene-indan-1,3-dione derivatives have demonstrated promising antiproliferative activity against various cancer cell lines.[2][5] Their mechanism often involves inducing apoptosis and cell cycle arrest. The planar structure of these compounds allows them to intercalate with DNA or interact with key enzymatic targets in cancer cells. The specific 3,4-dimethoxy substitution pattern on the benzylidene ring is a common feature in many bioactive molecules and may contribute to enhanced potency and target specificity.

Antimicrobial Applications

With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed. The 2-benzylidene-1H-indene-1,3(2H)-dione scaffold has emerged as a platform of significant interest for developing new antibacterial agents, including against drug-resistant strains like Staphylococcus aureus and Pseudomonas aeruginosa.[1]

Considerations for Drug Development

Drug-Likeness and Bioavailability

For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties. The "drug-likeness" of this class of compounds is often evaluated using computational models and experimental assays.

-

Lipinski's Rule of Five: Studies on similar indandione derivatives show that they generally meet the criteria of Lipinski's and Veber's rules, suggesting good potential for oral bioavailability.[2][5]

-

Solubility and Delivery: While generally soluble in organic solvents, aqueous solubility can be a challenge. For related compounds, formulation strategies such as encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been shown to improve solubility and achieve sustained drug release.[6]

Conclusion

2-(3,4-Dimethoxybenzylidene)-1H-indene-1,3(2H)-dione is a synthetically accessible compound belonging to a class with demonstrated and potent biological activities. Its potential to modulate key inflammatory pathways like NF-κB, coupled with the known anticancer and antimicrobial properties of the indandione scaffold, makes it a compelling candidate for further investigation in drug discovery programs. Future research should focus on comprehensive in vitro and in vivo profiling to fully elucidate its therapeutic potential and mechanism of action.

References

-

PubChem. (n.d.). 2-(3,4-Dimethoxybenzylidene)-1-indanone. National Center for Biotechnology Information. Retrieved from [Link]

-

IUCrData. (2021). (2E)-2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one. International Union of Crystallography. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Methoxybenzylidene)-1H-indene-1,3(2H)-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2018). New Synthetic Applications of 2-Benzylidene-1-indanones. Chemproc. Retrieved from [Link]

-

Pluskota, R., Jaroch, K., et al. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Molecules, 26(17), 5256. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indene-1,3(2H)-dione. NIST WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]

-

PubChem. (n.d.). 2-((3,4-Dimethoxyphenyl)methylene)-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Koba, M., et al. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives-Chemical Compounds with Potential Anti-Cancer Activity. Molecules, 26(17), 5256. Retrieved from [Link]

-

ResearchGate. (n.d.). Green synthesis scheme for indanone-based chalcones. Retrieved from [Link]

-

El-Gohary, N., et al. (2023). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents. Scientific Reports, 13, 10793. Retrieved from [Link]

-

Legrand, B., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(11), 3133. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives-Chemical Compounds with Potential Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 58161-74-3|2-(3,4-Dimethoxybenzylidene)-1H-indene-1,3(2H)-dione|BLD Pharm [bldpharm.com]

- 5. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(3,4-Dimethoxybenzylidene)-1-indanone () for sale [vulcanchem.com]

The 1,3-Indandione Scaffold: A Privileged Core in Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-indandione nucleus, a bicyclic β-diketone, represents a cornerstone scaffold in medicinal chemistry, underpinning a diverse array of biologically active compounds.[1][2] Historically recognized for its role in the development of early oral anticoagulants, the versatility of this structural motif has since been exploited to generate compounds with a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective activities.[2][3][4] This in-depth technical guide provides a comprehensive exploration of the 1,3-indandione core, from its fundamental physicochemical properties and historical discovery to its profound biological significance. We will delve into the synthetic methodologies for derivatization, elucidate key mechanisms of action, and present detailed experimental protocols for the synthesis and evaluation of novel 1,3-indandione-based therapeutic agents. This guide is intended to serve as an authoritative resource for researchers and drug development professionals, fostering further innovation in the application of this remarkable scaffold.

Introduction: The Enduring Legacy of a Versatile Scaffold

The 1,3-indandione scaffold, characterized by an indane nucleus fused with a β-diketone moiety, possesses unique chemical features that contribute to its broad utility in drug design.[1] The presence of an active methylene group at the 2-position provides a reactive handle for a multitude of chemical transformations, allowing for the facile introduction of diverse substituents and the creation of extensive compound libraries.[3][5] This inherent reactivity, coupled with the rigid bicyclic framework, provides a robust platform for the precise spatial orientation of pharmacophoric elements, enabling high-affinity interactions with various biological targets.

Physicochemical Properties and Structural Features

In its solid state, 1,3-indandione primarily exists in the diketone form. However, in solution, it can undergo tautomerization to its enol form.[6] This keto-enol tautomerism is a key determinant of its chemical reactivity. The enolate anion is stabilized by significant delocalization, with the highest electron density residing on the second carbon atom, making it a potent nucleophile in reactions such as Michael additions.[6]

Historical Perspective: The Dawn of Indandione Anticoagulants

The story of the 1,3-indandione scaffold in medicine is inextricably linked to the quest for oral anticoagulants in the mid-20th century. Following the discovery of coumarin derivatives like dicumarol and warfarin, researchers sought alternative chemical classes with similar therapeutic effects.[7] This led to the investigation of 1,3-indandione derivatives, culminating in the development of clinically significant anticoagulants such as phenindione and anisindione.[6]

These compounds were found to act as potent vitamin K antagonists, disrupting the vitamin K cycle and thereby inhibiting the synthesis of crucial blood clotting factors.[7][8] While their use has largely been superseded by coumarins and newer anticoagulants due to a higher incidence of adverse effects, the discovery of indandione-based anticoagulants was a pivotal moment that cemented the therapeutic potential of this scaffold.

Mechanism of Action: Vitamin K Antagonism

The primary mechanism by which 1,3-indandione anticoagulants exert their effect is through the inhibition of the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[7] This enzyme is essential for the regeneration of the active, reduced form of vitamin K (vitamin K hydroquinone).[7] Vitamin K hydroquinone is a necessary cofactor for the gamma-glutamyl carboxylase enzyme, which catalyzes the post-translational modification of vitamin K-dependent clotting factors II, VII, IX, and X.[7] By blocking VKORC1, indandiones lead to a depletion of reduced vitamin K, resulting in the production of under-carboxylated, inactive clotting factors and a subsequent reduction in the coagulability of the blood.[7][8]

Caption: The Vitamin K cycle and the inhibitory action of 1,3-indandiones.

Broadening Horizons: The Diverse Biological Activities of 1,3-Indandione Derivatives

Beyond their historical role as anticoagulants, derivatives of the 1,3-indandione scaffold have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

A significant body of research has highlighted the potential of 1,3-indandione derivatives as anticancer agents.[4][5] These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines.[4]

The anticancer properties of 1,3-indandione derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[4] Some derivatives have also been shown to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells.[4]

The substitution pattern on the 1,3-indandione core plays a crucial role in determining the anticancer potency. For instance, 2-arylidene-1,3-indandione derivatives have been extensively studied, with the nature and position of substituents on the aryl ring significantly influencing their cytotoxic activity.[4]

| Compound ID | Derivative | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) |

| C1 | 2-(4-Chlorobenzylidene)-1,3-indandione | 2.5 | 3.1 | 1.8 |

| C2 | 2-(4-Methoxybenzylidene)-1,3-indandione | 5.2 | 6.8 | 4.5 |

| C3 | 2-(4-Nitrobenzylidene)-1,3-indandione | 1.9 | 2.4 | 1.5 |

| Note: The IC50 values were determined after a 72-hour incubation period.[4] |

Neurodegenerative Diseases

Recent studies have explored the potential of 1,3-indandione derivatives in the context of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[9][10] Certain derivatives have shown high affinity and selectivity for misfolded α-synuclein fibrils, which are pathological hallmarks of Parkinson's disease.[9][11] This suggests their potential as diagnostic imaging agents or as therapeutic agents aimed at preventing protein aggregation.[9][10] The structurally related indanone scaffold is found in the Alzheimer's drug Donepezil, further highlighting the potential of this chemical class in neurodegenerative disease research.[5][12]

Other Biological Activities

The versatility of the 1,3-indandione scaffold extends to a range of other biological activities, including:

-

Anti-inflammatory: Certain derivatives have demonstrated anti-inflammatory properties.[3][13]

-

Antimicrobial: The scaffold has been investigated for the development of novel antibacterial and antifungal agents.[14]

-

Antiplatelet: Some derivatives exhibit antiplatelet aggregation activity.[6]

Synthetic Strategies for 1,3-Indandione Derivatives

The functionalization of the 1,3-indandione core is central to exploring its therapeutic potential.[3] Several robust synthetic methodologies have been developed, primarily focusing on modifications at the active methylene group (C2 position).

Knoevenagel Condensation

A widely utilized method for the synthesis of 2-arylmethylene-1,3-indandiones is the Knoevenagel condensation.[3][14] This reaction involves the condensation of 1,3-indandione with an aromatic aldehyde in the presence of a catalyst.[3]

Caption: General scheme for Knoevenagel condensation.

Reaction of Phthalide with Arylaldehydes

An alternative route to 2-aryl-1,3-indandiones involves the reaction of phthalide with an appropriate arylaldehyde in the presence of a strong base, such as sodium ethoxide.[3] This method directly yields 2-aryl substituted derivatives.[3]

Electrochemical Synthesis

More novel approaches include electrochemical methods. For instance, the electrochemical oxidation of catechol derivatives in the presence of 2-aryl-1,3-indandiones can lead to new derivatives via a Michael addition mechanism.[3][6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of novel 1,3-indandione derivatives.

Synthesis of 2-Benzylideneindane-1,3-dione (Knoevenagel Condensation)[3]

-

Reaction Setup: Prepare a mixture of 1,3-indandione (1.46 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in glacial acetic acid (20 mL).

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 72 hours.

-

Work-up: Collect the solid precipitate that forms by filtration.

-

Purification: Recrystallize the crude product from n-octane to yield 2-benzylideneindane-1,3-dione.

Synthesis of 2-(4-Bromophenyl)-1,3-indandione[6]

-

Reaction Setup: Add a mixture of phthalide (5.6 g, 0.04 mol) and 4-bromobenzaldehyde (7.4 g, 0.04 mol) to a solution of sodium ethoxide (3.06 g, 0.045 mol) in absolute ethanol (40 mL).

-

Reaction: Reflux the mixture for 1 hour.

-

Work-up: Remove the alcohol and add water (40 mL). Dilute the residue with ice water (200 mL) and wash with ether (2 x 40 mL).

-

Acidification: Acidify the aqueous layer with hydrochloric acid (6 M).

-

Extraction and Precipitation: Extract the product into ether (40 mL) and then re-extract with aqueous sodium bicarbonate. The product will precipitate upon the addition of a hydrochloric acid solution (6 M).

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 1,3-indandione derivatives for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability and determine the IC50 values.

Reactive Oxygen Species (ROS) Detection Assay[4]

-

Cell Treatment: Treat cells with the 1,3-indandione derivative at the desired concentrations for the specified time. Include a positive control (e.g., H2O2) and a negative control (untreated cells).

-

Washing: After treatment, wash the cells twice with PBS.

-

Probe Incubation: Incubate the cells with 5-10 µM DCFH-DA in a serum-free medium for 30 minutes at 37°C in the dark.

-

Final Wash: Wash the cells twice with PBS to remove the excess probe.

-

Analysis: For flow cytometry, detach the cells with trypsin, resuspend in PBS, and analyze immediately using an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Caption: A generalized experimental workflow for the synthesis and biological evaluation of 1,3-indandione derivatives.

Conclusion and Future Perspectives

The 1,3-indandione scaffold has proven to be a remarkably versatile and enduringly relevant core in the field of medicinal chemistry. From its initial application in anticoagulant therapy to its current exploration in oncology and neurodegenerative diseases, this privileged structure continues to inspire the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization of the 1,3-indandione nucleus ensure its continued prominence in drug discovery efforts. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of novel biological targets, and the application of modern drug design strategies to fully exploit the therapeutic potential of this exceptional scaffold.

References

-

Amidi, S., Kobarfard, F., Moghaddam, A. B., Tabib, K., & Soleymani, Z. (n.d.). Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. Iranian Journal of Pharmaceutical Research. [Link]

- BenchChem Technical Support Team. (2025, December). Synthesis of Novel 1,3-Indandione Derivatives: A Technical Guide for Research and Development. BenchChem.

- SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. (2019, June 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for 1,3-Indandione Derivatives in Anticancer Agent Development. BenchChem.

-

Dumur, F. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5976. [Link]

-

Agnani, G., et al. (2022). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. ChemMedChem, 17(2), e202100611. [Link]

-

Bell, R. G., & Matschiner, J. T. (1977). Mechanism of action of anticoagulants: correlation between the inhibition of prothrombin synthesis and the regeneration of vitamin K1 from vitamin K1 epoxide. Journal of Pharmacology and Experimental Therapeutics, 201(3), 541–546. [Link]

- BenchChem. (2025). A Technical History of Indanedione Anticoagulant Discovery.

- Recent applications of 1,3-indanedione in organic transformations for the construction of fused- and spiro scaffolds. (n.d.).

- 1‐Indanone and 1,3‐indandione Derivatives as Ligands for Misfolded α‐Synuclein Aggregates. (n.d.).

- Anticancer compounds based on indene/ 1,3‐indandione based... (n.d.).

- 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggreg

- Synthesis of New 1,3-indandione Derivatives. (2025, August 6).

- 1,3-Indandione. (n.d.). Wikipedia.

- 1,3-Indanedione: An versatile building block. (n.d.).

-

Koba, M., & Koba, K. (2020). Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Current organic synthesis, 17(7), 525–534. [Link]

-

Dumur, F. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules (Basel, Switzerland), 27(18), 5976. [Link]

-

Pluskota, R., et al. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. International Journal of Molecular Sciences, 22(23), 12776. [Link]

- Synthesis and screening of cyclic diketone indanedione derivatives as future scaffolds for neutrophil elastase inhibition. (2023, April 17). RSC Publishing.

- Dumur, F. (2022, September 29).

- Synthesis and biological activity of the novel indanedione anticoagulant rodenticides containing fluorine. (2015). PubMed.

- Chemo- and Diastereoselective Michael–Michael-Acetalization Cascade for the Synthesis of 1,3-Indandione-Fused Spiro[4.5]decan Scaffolds. (2017, July 31).

- DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL 1,3-INDANEDIONE DERIVATIVES QR code. (n.d.).

- Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024, June 18). PubMed.

Sources

- 1. 1,3-Indandione - Wikipedia [en.wikipedia.org]

- 2. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mechanism of action of anticoagulants: correlation between the inhibition of prothrombin synthesis and the regeneration of vitamin K1 from vitamin K1 epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijpsr.com [ijpsr.com]

The Therapeutic Renaissance of a Privileged Scaffold: A Technical Guide to 1,3-Indandione Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,3-indandione core, a deceptively simple bicyclic β-diketone, has emerged as a powerhouse in medicinal chemistry, serving as a versatile scaffold for the development of a diverse array of therapeutic agents.[1][2] Its rigid framework and reactive 2-position methylene group provide an ideal platform for structural modifications, leading to compounds with a wide spectrum of biological activities. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the multifaceted therapeutic potential of 1,3-indandione derivatives, delving into their mechanisms of action, structure-activity relationships, and the key experimental protocols for their evaluation.

Section 1: The Enduring Legacy of Anticoagulant Activity

The most well-established therapeutic application of 1,3-indandione derivatives lies in their potent anticoagulant effects.[3] Compounds such as phenindione and fluindione have been utilized clinically as vitamin K antagonists, playing a crucial role in the management of thromboembolic disorders.[1][4][5]

Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase

The anticoagulant activity of 1,3-indandione derivatives is primarily attributed to their inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[5][6][7] VKOR is a critical component of the vitamin K cycle, responsible for regenerating the reduced form of vitamin K, which is an essential cofactor for the γ-carboxylation of glutamate residues in vitamin K-dependent clotting factors (II, VII, IX, and X).[1][4][5] By inhibiting VKOR, these derivatives deplete the pool of reduced vitamin K, leading to the production of under-carboxylated, inactive clotting factors and thereby impairing the coagulation cascade.[4][5][7] This mechanism is shared with coumarin-based anticoagulants like warfarin.[8]

Diagram: Mechanism of Action of 1,3-Indandione Derivatives as Anticoagulants

Caption: Inhibition of VKOR by 1,3-indandione derivatives.

Structure-Activity Relationship (SAR)

The anticoagulant potency of 1,3-indandione derivatives is significantly influenced by the nature of the substituent at the 2-position.

| Derivative | 2-Substituent | Anticoagulant Activity | Reference |

| Phenindione | Phenyl | Potent | [1][4] |

| Fluindione | 4-Fluorophenyl | Potent | [8] |

| Anisindione | 4-Methoxyphenyl | Potent | [2] |

| Chlorophacinone | 2-(4-Chlorophenyl)-2-phenylacetyl | High (Rodenticide) | [9] |

| Diphacinone | 2-(Diphenylacetyl) | High (Rodenticide) | [10] |

Experimental Protocol: In Vitro Anticoagulant Activity Assessment (Prothrombin Time Assay)

Objective: To determine the effect of 1,3-indandione derivatives on the extrinsic pathway of coagulation.

Materials:

-

Test compounds (1,3-indandione derivatives)

-

Control anticoagulant (e.g., warfarin)

-

Citrated human plasma

-

Thromboplastin reagent with calcium

-

Coagulometer

Procedure:

-

Prepare a series of dilutions of the test compounds and control in a suitable solvent.

-

Pre-warm the citrated human plasma to 37°C.

-

Add a small volume of the test compound or control to an aliquot of the pre-warmed plasma and incubate for a specified period (e.g., 2 minutes) at 37°C.

-

Initiate the coagulation cascade by adding the pre-warmed thromboplastin-calcium reagent to the plasma-compound mixture.

-

The coagulometer will measure the time taken for a fibrin clot to form. This is the prothrombin time (PT).

-

Record the PT in seconds. An increase in PT compared to the vehicle control indicates anticoagulant activity.

Section 2: Emerging Frontiers in Cancer Therapy

Recent research has highlighted the significant potential of 1,3-indandione derivatives as anticancer agents.[2][3][11] A variety of derivatives have demonstrated cytotoxicity against numerous cancer cell lines, operating through diverse mechanisms.[1]

Mechanisms of Anticancer Activity

The anticancer effects of 1,3-indandione derivatives are multifaceted and include:

-

Induction of Apoptosis: Many derivatives trigger programmed cell death in cancer cells.[1]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells at different phases of the cell cycle.[1]

-

Generation of Reactive Oxygen Species (ROS): Some derivatives induce oxidative stress within cancer cells, leading to cell death.[1]

Structure-Activity Relationship (SAR) for Anticancer Activity

The substitution pattern on the 2-arylmethylene moiety of 2-arylidene-1,3-indandiones plays a crucial role in their cytotoxic activity.

| Compound ID | 2-Substituent | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | Reference |

| 3D | 2-(4-chlorobenzylidene) | 21.3 | 33.7 | [1] |

| 3F | 2-(4-bromobenzylidene) | 35.8 | 41.2 | [1] |

| 3G | 2-(4-(dimethylamino)benzylidene) | 15.4 | 12.1 | [1] |

Experimental Protocols for Evaluating Anticancer Activity

Diagram: Experimental Workflow for Anticancer Evaluation

Caption: Workflow for evaluating anticancer potential.

Objective: To assess the effect of 1,3-indandione derivatives on the viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., A549, HeLa)

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]

Objective: To determine the effect of 1,3-indandione derivatives on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cells

-

Test compounds

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cancer cells with the test compounds for a defined period.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Wash the fixed cells with PBS and treat with RNase A to degrade RNA.

-

Stain the cells with PI solution.

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[1]

Section 3: Anti-inflammatory and Antimicrobial Potential

Beyond their established roles, 1,3-indandione derivatives have demonstrated promising anti-inflammatory and antimicrobial properties.[7][11]

Anti-inflammatory Activity

Certain 2-aryl-1,3-indandiones have been shown to possess anti-inflammatory effects, although some also exhibit ulcerogenic side effects.[7] The anti-inflammatory activity has been evaluated using models such as the carrageenan-induced edema test in rats.[12]

Antimicrobial Activity

A range of 1,3-indandione derivatives have been synthesized and screened for their in vitro antibacterial and antifungal activities.[6][13] The cup-plate method and disc diffusion assay are commonly employed to assess the antimicrobial efficacy of these compounds against various bacterial and fungal strains.[6][13][14]

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

Objective: To qualitatively assess the antimicrobial activity of 1,3-indandione derivatives.

Materials:

-

Test compounds

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Muller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Sterile filter paper discs

-

Standard antibiotic/antifungal discs (positive control)

-

Solvent (negative control)

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Evenly spread the inoculum onto the surface of the agar plate.

-

Impregnate sterile filter paper discs with a known concentration of the test compound.

-

Place the impregnated discs, along with positive and negative control discs, on the surface of the inoculated agar plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.[14][15]

Section 4: Neuroprotective Strategies in Neurodegenerative Diseases

The versatile 1,3-indandione scaffold has also been explored for its potential in combating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Acetylcholinesterase Inhibition

Several 1,3-indandione derivatives have been designed and synthesized as acetylcholinesterase (AChE) inhibitors.[3][4][16] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The inhibitory activity of these compounds is typically measured using a fluorimetric method.[4][16]

Ligands for Misfolded Protein Aggregates

In the context of Parkinson's disease, 1-indanone and 1,3-indandione derivatives have been developed as high-affinity ligands for misfolded α-synuclein aggregates, which are the primary component of Lewy bodies.[5][17] These ligands show selectivity for α-synuclein fibrils over other amyloid proteins like Aβ and tau, making them valuable tools for both research and potentially as diagnostic imaging agents.[5][17]

Experimental Protocol: Cell-Based Assay for Neuroprotection

Objective: To evaluate the protective effect of 1,3-indandione derivatives against neuronal cell death induced by a neurotoxin.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Neurotoxin (e.g., H2O2 or Aβ peptide)

-

Test compounds

-

Cell culture medium

-

Reagents for a cell viability assay (e.g., MTT or LDH assay)

Procedure:

-

Culture neuronal cells in a suitable format (e.g., 96-well plates).

-

Pre-treat the cells with various concentrations of the test compounds for a specific duration.

-

Expose the cells to a neurotoxin to induce cell death.

-

After the incubation period with the neurotoxin, assess cell viability using a standard assay (e.g., MTT assay as described in section 2.3.1).

-

An increase in cell viability in the presence of the test compound compared to the neurotoxin-only control indicates a neuroprotective effect.[8][18][19]

Conclusion

The 1,3-indandione scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents across a wide range of disease areas. From its well-established role in anticoagulation to its emerging potential in oncology, infectious diseases, inflammation, and neurodegeneration, the versatility of this chemical entity is undeniable. The synthetic accessibility of 1,3-indandione derivatives, coupled with the detailed experimental protocols outlined in this guide, provides a solid foundation for researchers to further explore and exploit the therapeutic promise of this privileged structure. Continued investigation into the nuanced structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of next-generation drugs with improved efficacy and safety profiles.

References

- BenchChem. (2025).

- ResearchGate. (2025). Synthesis of Novel 1,3-Indandione Derivatives and Investigation Their Anti-Microbial and Anti-Fungal Activity.

- ResearchGate. (2025). Synthesis and biological evaluation of 1,3-indandione derivatives as acetylcholinesterase inhibitors.

- National Institutes of Health. (2022).

- ResearchGate. (2018).

- PubMed. (2016). Design, synthesis and evaluation of novel indandione derivatives as multifunctional agents with cholinesterase inhibition, anti-β-amyloid aggregation, antioxidant and neuroprotection properties against Alzheimer's disease.

- PubMed. (2018). Indandione and Its Derivatives - Chemical Compounds with High Biological Potential.

- Wikipedia. (2024). 1,3-Indandione.

- Unical IRIS. (2009). Synthesis and biological evaluation of 1,3-Indandione derivatives as acetylcholinesterase inhibitors.

- PubMed. (1977).

- International Journal of Pharmaceutical Sciences and Research. (2019).

- PMC - NIH. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity.

- Benchchem. (2025). Synthesis of Novel 1,3-Indandione Derivatives: A Technical Guide for Research and Development.

- Beilstein Journals. (2018). Synthesis of 1-indanones with a broad range of biological activity.

- PubMed. (2022).

- PubMed. (2023).

- PMC - PubMed Central. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase.

- PMC. (2021).

- MDPI. (2023). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors.

- ResearchGate. (2019).

- PubMed. (1975).

- Arabian Journal of Chemistry. (2011).

- ResearchGate. (2017). Synthesis and Antimicrobial Activity of 2-Benzylidene-1,3 Indandiones: A Structure-Reactivity Study.

- ResearchGate. (2022).

- MDPI. (2021).

- Wikipedia. (2024). 1,3-Indandione.

- MDPI. (2023).

- MDPI. (2023). Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids.

- MDPI. (2023). Comparison of Substance Sources in Experimental Antimicrobial Susceptibility Testing.

- Bentham Science. (2018). Indandione and Its Derivatives - Chemical Compounds with High Biological Potential.

- IRIS - Unibo. (2025). Cell-Based Assays to Assess Neuroprotective Activity.

- ResearchGate. (2011). (PDF)

- PMC - NIH. (2023). Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Some pharmacological properties of 2-aryl-1,3-indandione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of novel indandione derivatives as multifunctional agents with cholinesterase inhibition, anti-β-amyloid aggregation, antioxidant and neuroprotection properties against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. researchgate.net [researchgate.net]

- 13. ijpsr.com [ijpsr.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and biological evaluation of 1,3-Indandione derivatives as acetylcholinesterase inhibitors [iris.unical.it]

- 17. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]

Spectroscopic Characterization of 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione: A Technical Guide for Drug Development Professionals

Introduction: The Significance of the 1,3-Indandione Scaffold

The 1,3-indandione framework is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The strategic functionalization of this core structure allows for the fine-tuning of its pharmacological profile. The title compound, 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione, incorporates the 3,4-dimethoxyphenyl moiety, a common feature in numerous bioactive natural products and synthetic compounds. This strategic combination makes it a compound of significant interest for further investigation in drug discovery and development.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering a foundational understanding for researchers in the field. The interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data is crucial for the unambiguous structure elucidation and purity assessment of this and related compounds.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound is characterized by a central 1,3-indandione core attached to a 3,4-dimethoxyphenyl group via a methine bridge. The presence of two carbonyl groups in the indandione ring and the substituted benzene ring gives rise to a unique set of spectroscopic signals.

Experimental Protocols: Synthesis and Spectroscopic Analysis

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction.[1] This method offers a reliable and efficient route to the target compound.

Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask, dissolve 1,3-indandione (1 equivalent) and 3,4-dimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium acetate, to the reaction mixture.

-

Reaction Condition: Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The solid product is then collected by filtration, washed with a cold solvent (e.g., ethanol), and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Spectroscopic Data Acquisition

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The sample is typically dissolved in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Figure 1: Synthetic workflow for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides valuable information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Methine Proton (-CH=) | ~ 8.0 - 8.5 | Singlet (s) | 1H | This proton is highly deshielded due to its position in a conjugated system and proximity to the carbonyl groups. |

| Aromatic Protons (Indandione Ring) | ~ 7.8 - 8.2 | Multiplet (m) | 4H | The four protons of the benzene ring of the indandione moiety will appear as a complex multiplet in the aromatic region. |

| Aromatic Protons (Dimethoxyphenyl Ring) | ~ 6.9 - 7.5 | Multiplet (m) | 3H | These protons will show characteristic splitting patterns (doublet, doublet of doublets) depending on their substitution pattern. |

| Methoxy Protons (-OCH₃) | ~ 3.9 | Singlet (s) | 6H | The two methoxy groups are expected to be chemically equivalent and will therefore appear as a single sharp peak. |

Expert Insights: The exact chemical shift of the methine proton is a key diagnostic signal. Its downfield shift is indicative of the formation of the exocyclic double bond. In the closely related compound, 2-(3,4-dimethoxybenzylidene)-1-indanone, the methoxy protons appear around δ 3.85–3.90 ppm, and the aromatic protons are observed in the range of δ 6.80–7.80 ppm.[2] The presence of the second carbonyl group in our target molecule is expected to further deshield the protons of the indandione ring.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl Carbons (C=O) | ~ 190 - 200 | Two distinct signals are expected for the two carbonyl carbons. |

| Aromatic & Olefinic Carbons | ~ 110 - 150 | This region will contain a number of signals corresponding to the carbons of the two benzene rings and the exocyclic double bond. |

| Methoxy Carbons (-OCH₃) | ~ 56 | A single signal is expected for the two equivalent methoxy carbons. |

Expert Insights: The chemical shifts of the carbonyl carbons are highly characteristic and confirm the presence of the 1,3-dione system. For comparison, in 2-(3,4-dimethoxybenzylidene)-1-indanone, the carbonyl carbon appears around δ 194.2 ppm.[3] The presence of a second carbonyl group will influence the electronic environment of the entire indandione core.

Figure 2: Key spectroscopic correlations for the title compound.

Infrared (IR) Spectroscopic Data

The IR spectrum is used to identify the functional groups present in a molecule.

| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity | Notes |

| Carbonyl (C=O) Stretch | ~ 1680 - 1720 | Strong | The two carbonyl groups may give rise to two distinct, strong absorption bands due to symmetric and asymmetric stretching. |

| Aromatic C=C Stretch | ~ 1580 - 1600 | Medium to Strong | Characteristic absorptions for the benzene rings. |

| C-O Stretch (Ether) | ~ 1250 | Strong | A strong band corresponding to the C-O stretching of the methoxy groups. |

| C-H Stretch (Aromatic) | > 3000 | Medium | Typically observed as a group of weaker bands. |

Expert Insights: The IR spectrum of the related 2-(3,4-dimethoxybenzylidene)-1-indanone shows a strong carbonyl absorption at 1680 cm⁻¹ and an aromatic C=C stretch at 1600 cm⁻¹.[2] For our target molecule, the presence of two carbonyl groups in a five-membered ring is expected to result in strong absorptions in the specified range. The precise frequencies can provide insights into the electronic effects within the dicarbonyl system.

Conclusion

The comprehensive spectroscopic analysis of this compound is fundamental to its development as a potential therapeutic agent. This guide provides a detailed interpretation of the expected ¹H NMR, ¹³C NMR, and IR data, grounded in the established principles of spectroscopy and supported by data from closely related structures. The provided experimental protocols offer a practical starting point for the synthesis and characterization of this promising compound. For researchers in drug discovery, a thorough understanding of this data is the first step towards unlocking the full therapeutic potential of the 1,3-indandione scaffold.

References

-

PubChem. (n.d.). 2-(3,4-Dimethoxybenzylidene)-1-indanone. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(3'',4''-DIMETHOXYBENZYLIDENE)-INDAN-1-ONE. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Catalytic enantioselective cascade Michael/cyclization reaction of 3-isothiocyanato oxindoles with exocyclic α,β-unsaturated ketones en route to 3,2'-pyrrolidinyl bispirooxindoles. Retrieved from [Link]

-

MDPI. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

Sources

Dimethoxy-Substituted Indandiones: A Technical Guide to Their Biological Targets and Therapeutic Potential

Introduction

The indandione scaffold, a bicyclic aromatic β-diketone, has long been recognized as a privileged structure in medicinal chemistry, giving rise to a diverse array of biologically active molecules.[1] Among these, dimethoxy-substituted indandiones have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the known biological targets of these compounds, delving into their mechanisms of action, relevant signaling pathways, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical scaffold.

Cholinesterase Inhibition: A Primary Target in Neurodegenerative Disease

A significant body of research has focused on the potential of dimethoxy-substituted indandiones as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][3] This activity is of particular interest for the development of therapeutics for neurodegenerative conditions such as Alzheimer's disease, where the potentiation of cholinergic neurotransmission is a key therapeutic strategy.[4]

Mechanism of Action and Inhibition Kinetics

Dimethoxy-indandione derivatives have been shown to be potent inhibitors of both AChE and BChE.[5] Kinetic studies of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (the active component of Donepezil) have revealed a mixed-type inhibition of AChE.[6] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction velocity (Vmax).[6]

Structure-Activity Relationship and Quantitative Data

The substitution pattern of the dimethoxy groups on the indandione ring, as well as the nature of other substituents, significantly influences the inhibitory potency and selectivity. For instance, a series of dispiropyrrolidine-indandione hybrids demonstrated that a p-methoxy group on an associated phenyl ring resulted in the most potent AChE inhibitory activity, with an IC50 value of 3.24 ± 0.25 μM.[2] The same compound also exhibited strong BChE inhibition with an IC50 of 10.25 ± 0.16 μM.[2]

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

| Dispiropyrrolidine-indandione hybrid (4h) | AChE | 3.24 ± 0.25 μM | [2] |

| Dispiropyrrolidine-indandione hybrid (4h) | BChE | 10.25 ± 0.16 μM | [2] |

| Novel 2-(4-(4-substituted piperazin-1-yl)benzylidene)-1H-indene-1,3(2H)-dione (Compound 34) | AChE | 0.048 µM | [5] |

| Novel 2-(4-(4-substituted piperazin-1-yl)benzylidene)-1H-indene-1,3(2H)-dione (Compound 38) | AChE | 0.036 µM | [5] |

Table 1: Selected Cholinesterase Inhibitory Activities of Dimethoxy-Indandione Derivatives

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

The most widely used method for determining AChE and BChE activity is the spectrophotometric assay developed by Ellman and colleagues.[7][8]